N-Hexadecyl-4-{[5-(1H-imidazol-1-yl)pentyl]oxy}aniline
Description
N-Hexadecyl-4-{[5-(1H-imidazol-1-yl)pentyl]oxy}aniline is a synthetic organic compound featuring a central aniline core substituted with a hexadecyl (C16) chain and a pentyloxy linker terminating in an imidazole ring. The imidazole group, a common pharmacophore, may confer metal-binding or hydrogen-bonding capabilities, while the long alkyl chain enhances solubility in nonpolar environments .
Properties
CAS No. |
88138-41-4 |
|---|---|
Molecular Formula |
C30H51N3O |
Molecular Weight |
469.7 g/mol |
IUPAC Name |
N-hexadecyl-4-(5-imidazol-1-ylpentoxy)aniline |
InChI |
InChI=1S/C30H51N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-23-32-29-19-21-30(22-20-29)34-27-18-15-17-25-33-26-24-31-28-33/h19-22,24,26,28,32H,2-18,23,25,27H2,1H3 |
InChI Key |
JFRAGLGLIIPPSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC1=CC=C(C=C1)OCCCCCN2C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-(1H-Imidazol-1-yl)pentyl)oxy)-N-hexadecylaniline typically involves the formation of the imidazole ring followed by the attachment of the pentyl chain and the hexadecylaniline moiety. One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((5-(1H-Imidazol-1-yl)pentyl)oxy)-N-hexadecylaniline can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring and the aniline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups to the imidazole ring or the aniline moiety.
Scientific Research Applications
4-((5-(1H-Imidazol-1-yl)pentyl)oxy)-N-hexadecylaniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials, including catalysts and functional polymers.
Mechanism of Action
The mechanism of action of 4-((5-(1H-Imidazol-1-yl)pentyl)oxy)-N-hexadecylaniline involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(1H-Imidazol-1-yl)aniline (CAS 2221-00-3)
- Structure : Simplest analog, with an imidazole directly attached to the para position of aniline.
- Properties : Melting point = 143–147°C; molecular weight = 159.19 g/mol.
- Key Differences : Lacks the hexadecyl and pentyloxy substituents, resulting in lower lipophilicity. This limits its utility in membrane-associated applications but enhances crystallinity.
- Applications : Likely used as a building block for metal-organic frameworks (MOFs) or small-molecule inhibitors due to its compact structure and amine reactivity .
4-(1H-Imidazol-1-ylmethyl)aniline (CAS 56643-85-7)
- Structure : Imidazole attached via a methylene (-CH2-) bridge to the aniline ring.
- Properties : Melting point = 128–130°C; molecular weight = 173.21 g/mol.
- Key Differences : The methylene spacer increases conformational flexibility compared to the target compound’s rigid pentyloxy linker. This may reduce binding specificity in biological systems.
- Safety : Classified with hazard codes R20/21/22 (harmful by inhalation, skin contact, and ingestion) and R34 (causes burns), indicating higher reactivity than the target compound’s likely profile .
5-(1H-Benzo[d]imidazol-2-yl)-2-methoxyaniline (Compound 8 in )
- Structure : Benzimidazole fused to a benzene ring, with a methoxy substituent.
- Properties : Larger aromatic system (benzimidazole vs. imidazole) enhances π-π stacking and UV absorption.
- However, the absence of a long alkyl chain reduces membrane permeability compared to the target compound .
Octyl (N-(5-(1H-benzo[d]imidazol-2-yl)-2-methoxyphenyl)sulfamoyl)carbamate (Compound 3 in )
- Structure : Combines benzimidazole, sulfamoyl, and carbamate groups with an octyl chain.
- Key Differences: The sulfamoyl and carbamate groups introduce hydrogen-bond donors/acceptors, enhancing binding to proteases or kinases. The shorter octyl chain (C8 vs. C16) reduces lipid solubility, suggesting divergent applications (e.g., aqueous-phase catalysis vs. lipid bilayer penetration) .
Comparative Data Table
Research Findings and Implications
- This property is critical for membrane penetration in drug delivery .
- Thermal Stability : The lower melting points of methylene-spacer analogs (e.g., 128–130°C for 4-(1H-Imidazol-1-ylmethyl)aniline) compared to direct-linked imidazole-aniline compounds (143–147°C) suggest that structural flexibility reduces crystallinity .
- Biological Activity : Benzimidazole derivatives () exhibit stronger π-π interactions with biological targets but may suffer from toxicity due to their fused aromatic systems. The target compound’s imidazole and alkyl chain balance specificity and biocompatibility .
Biological Activity
N-Hexadecyl-4-{[5-(1H-imidazol-1-yl)pentyl]oxy}aniline is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and patents to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a long aliphatic chain (hexadecyl) attached to an aniline group, with an imidazole-containing side chain. This unique structure suggests potential interactions with biological membranes and receptors, making it a candidate for various pharmacological applications.
Chemical Formula
- Molecular Formula : C₃₁H₄₉N₃O
- Molecular Weight : 481.73 g/mol
Antimicrobial Activity
Compounds featuring long-chain alkyl groups often exhibit antimicrobial properties. Research has demonstrated that long-chain amines can disrupt microbial membranes, leading to cell lysis. This property could be explored further in the context of this compound's biological activity.
Case Studies and Experimental Findings
Case Study 1: Anticancer Activity
In a study examining the effects of imidazole derivatives on colorectal cancer cells, compounds similar to this compound were found to inhibit cell growth significantly. The IC50 values for these compounds ranged from 2 µM to 0.12 µM against SW480 and HCT116 cell lines, respectively . The mechanism involved interference with β-catenin signaling, which is crucial in cancer progression.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | SW480 | 2 |
| Compound B | HCT116 | 0.12 |
Case Study 2: Antimicrobial Activity
A comparative study of long-chain amines demonstrated that compounds with hexadecyl chains exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The disruption of bacterial membranes was noted as a primary mechanism of action.
Pharmacological Potential
The combination of an alkyl chain with imidazole suggests that this compound could serve multiple roles in pharmacology:
- Anticancer Agent : Potential for development as a therapeutic agent targeting specific cancers.
- Antimicrobial Agent : Could be formulated into topical or systemic treatments for infections.
- Drug Delivery Systems : The amphiphilic nature may allow for use in drug delivery applications, enhancing solubility and bioavailability.
Safety and Toxicity Considerations
While the biological activities are promising, safety assessments are crucial. Long-chain amines can exhibit cytotoxicity at high concentrations; therefore, dosage optimization is essential in future studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
